(R)-N-(methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine

chiral purity asymmetric synthesis enantiomeric excess

(R)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine (CAS 133407-38-2) is a chiral non‑racemic amine that serves as a dedicated precursor to enantiopure azomethine ylides. Its primary documented role is as the (R)-α‑methylbenzylamine‑derived dipole in the [3+2] cycloaddition used to construct the (3aR,9bR)‑benzopyranopyrrolidine core of fiduxosin, an α1‑adrenoceptor antagonist formerly in clinical development at Abbott.

Molecular Formula C14H25NOSi
Molecular Weight 251.44 g/mol
CAS No. 133407-38-2
Cat. No. B148290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-(methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine
CAS133407-38-2
Molecular FormulaC14H25NOSi
Molecular Weight251.44 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N(COC)C[Si](C)(C)C
InChIInChI=1S/C14H25NOSi/c1-13(14-9-7-6-8-10-14)15(11-16-2)12-17(3,4)5/h6-10,13H,11-12H2,1-5H3/t13-/m1/s1
InChIKeyFRQGYHCIEIDEAD-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-N-(methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine (CAS 133407-38-2) Matters for Chiral Synthesis Sourcing


(R)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine (CAS 133407-38-2) is a chiral non‑racemic amine that serves as a dedicated precursor to enantiopure azomethine ylides . Its primary documented role is as the (R)-α‑methylbenzylamine‑derived dipole in the [3+2] cycloaddition used to construct the (3aR,9bR)‑benzopyranopyrrolidine core of fiduxosin, an α1‑adrenoceptor antagonist formerly in clinical development at Abbott .

Substitution Risks When Replacing (R)-N-(methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine with Analogues


Direct replacement with the (S)-enantiomer (CAS 143140-08-3) or the achiral benzyl analogue (CAS 93102-05-7) is not functionally equivalent. The (S)-enantiomer affords the opposite absolute configuration in the cycloadduct, yielding a diastereomer that lacks the required (3aR,9bR) geometry for fiduxosin’s pharmacological activity . Furthermore, the commercially available (S)-enantiomer is offered only as technical‑grade material (ca. 85 %), whereas the (R)-enantiomer is routinely supplied at ≥98 % purity ; this purity deficit directly translates into lower product yield and more arduous purification of downstream intermediates.

Quantitative Differentiation Evidence for (R)-N-(methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine


Commercial Enantiomeric Purity: (R)‑Enantiomer Outperforms Its (S)‑Counterpart

The (R)-enantiomer of N-(methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine is routinely obtainable at a purity of ≥98 %, whereas the corresponding (S)-enantiomer (CAS 143140‑08‑3) is commercially available only as technical‑grade material with a purity of approximately 85 % . This 13‑percentage‑point gap in purity is a reproducible market reality that directly impacts downstream process efficiency.

chiral purity asymmetric synthesis enantiomeric excess

Absolute Configuration Control in Fiduxosin Key Intermediate Synthesis

In the convergent synthesis of fiduxosin, the (R)-α‑methylbenzylamine‑derived azomethine ylide (prepared from the title compound) undergoes a [3+2] cycloaddition with 5‑methoxycoumarin to deliver the (3aR,9bR)‑benzopyranopyrrolidine intermediate with high diastereomeric purity . Successful isolation of the desired cis‑diastereomer required employing the (R)‑enantiomer of the dipole precursor; the use of the (S)‑enantiomer would have delivered the (3aS,9bS)‑configured compound, which is devoid of the requisite α1‑adrenoceptor antagonist activity .

diastereoselective cycloaddition absolute stereochemistry benzopyranopyrrolidine

Moisture Sensitivity as a Handling and Storage Differentiation Factor

The title compound is explicitly classified as moisture‑sensitive in supplier technical datasheets , requiring handling under an inert atmosphere and storage in a well‑sealed container. While many organosilicon amines exhibit some degree of moisture sensitivity, this property is documented to affect the shelf‑life and reactivity of the azomethine ylide formed in situ; unintended hydrolysis of the trimethylsilyl group reduces the effective concentration of the active dipole, directly lowering cycloaddition yield.

moisture sensitive storage stability process robustness

Proven Application Scenarios for (R)-N-(methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine


Synthesis of the Fiduxosin Benzopyranopyrrolidine Core via Enantiopure Azomethine Ylide

The compound is the only reported precursor that directly generates the non‑racemic azomethine ylide required for the [3+2] cycloaddition with 5‑methoxycoumarin, a step that simultaneously establishes both relative and absolute stereochemistry of the (3aR,9bR)‑benzopyranopyrrolidine intermediate . This convergent strategy was successfully scaled to deliver multi‑kilogram quantities of fiduxosin for clinical development .

Preparation of Other Chiral 3,4‑cis‑Disubstituted Pyrrolidines

The methodology established in the fiduxosin synthesis, where the (R)-enantiomer of the title compound serves as a chiral auxiliary, is generalizable to the construction of various 3,4‑cis‑disubstituted pyrrolidines . Researchers seeking enantiopure pyrrolidine building blocks for medicinal chemistry can leverage the same cycloaddition‑crystallization sequence.

Chiral Amine Building Block for Asymmetric Synthesis

Beyond its role as an azomethine ylide precursor, the compound functions as a protected chiral amine synthon. The methoxymethyl group can be removed under mild acidic conditions, and the trimethylsilylmethyl moiety can be cleaved with fluoride, releasing the free (R)-1-phenylethylamine for further derivatization . This dual‑orthogonal‑protection feature enables sequential functionalization in complex molecule synthesis.

Quality‑Critical Scale‑Up Where (S)-Enantiomer Impurity Is Deleterious

When scaling a process that requires the (R)-enantiomer, the documented 85 % purity of the commercially available (S)-enantiomer means that any accidental use or cross‑contamination would introduce at least 15 % of the wrong enantiomer, severely compromising diastereomeric purity. Therefore, procurement specifications must mandate ≥98 % purity of the (R)-isomer, verified by chiral HPLC, to ensure process robustness .

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